3-(4-fluorophenyl)imidazo[1,5-a]pyridine
Overview
Description
3-(4-fluorophenyl)imidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.07497646 g/mol and the complexity rating of the compound is 238. The solubility of this chemical has been described as 14.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical Investigation in Liposome Models
Imidazo[1,5-a]pyridine has been utilized as a scaffold for developing emissive compounds in various fields, including optoelectronics, coordination chemistry, sensors, and chemical biology. Due to its compact shape and remarkable photophysical properties, it is an excellent candidate for cell membrane probes. This property is critical for studying membrane dynamics, hydration, and fluidity, which are essential for monitoring cellular health and exploring biochemical pathways. A study highlighted the synthesis of five imidazo[1,5-a]pyridine-based fluorophores and their successful intercalation in lipid bilayers, indicating their potential as fluorescent membrane probes (Renno et al., 2022).
Fluorescence Switching and pH-Sensors
Imidazo[1,5-a]pyridinium ions, identified as highly emissive and water-soluble fluorophores, show potential in fluorescence switching, making them suitable as pH-sensors with dual emission pathways. Their emission properties can be significantly altered by synthetic modifications, offering distinct de-excitation pathways responsive to pH changes (Hutt et al., 2012).
Fluorescent Property Enhancement
Imidazo[1,2-a]pyridines and pyrimidines, as organic fluorophores, have been investigated for their enhanced luminescent properties with various substituents. The addition of a hydroxymethyl group has been hypothesized and demonstrated to enhance fluorescence intensity, making them applicable in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Low-Cost Emitters with Large Stokes' Shift
Imidazo[1,5-a]pyridine derivatives have been synthesized as low-cost emitters with large Stokes' shifts. These compounds have absorption and emission maxima in specific ranges, making them suitable for applications in optoelectronics and as luminescent materials when dispersed in resins (Volpi et al., 2017).
Antiviral Properties
Imidazo[1,2-a]pyridine derivatives have shown potential as antiviral agents. For instance, certain compounds in this class demonstrated inhibitory properties against bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), indicating their potential in antiviral drug development (Enguehard-Gueiffier et al., 2013).
Mechanism of Action
Future Directions
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Further investigations on the use of the imidazo[1,5-a]pyridine scaffold are encouraged .
Properties
IUPAC Name |
3-(4-fluorophenyl)imidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEMGEUZLQDRSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804729 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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